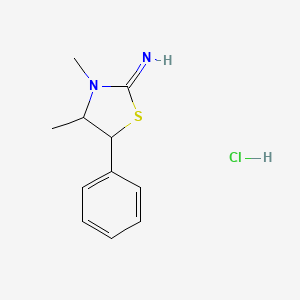

Thiadrine hydrochloride

Description

Historical Context of Thiadrine Hydrochloride Discovery and Initial Academic Investigations

This compound, chemically identified as 3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine hydrochloride, emerged in the mid-20th century. scribd.com Historical records indicate its use as a therapeutic agent in Germany during the 1950s and 1960s for the treatment of asthma, where it was marketed under the trade name Priatan. scribd.combluelight.org Beyond its application in respiratory ailments, it was also noted for its antitussive, or cough-suppressing, properties. everydayhealth.com

Initial synthetic routes reported for Thiadrine involved the reaction of racemic 1-phenyl-1-chloro-2-methylaminopropane hydrochloride with ammonium (B1175870) thiocyanate. vnu.edu.vn Another documented synthetic pathway commences from L-cysteine methyl ester hydrochloride, highlighting early academic efforts to construct this specific thiazolidine (B150603) derivative. nih.gov

Despite its documented historical use, detailed academic publications thoroughly outlining its initial discovery and comprehensive pharmacological investigations from that era are not widely available in contemporary scientific literature. Much of the readily accessible information points to its former commercial availability and therapeutic indications rather than in-depth preclinical research data. Forum discussions among chemists and pharmacologists sometimes allude to its stimulant-like side effects, including psychiatric and sympathomimetic effects at certain doses, though formal academic studies corroborating these anecdotal observations are scarce. bluelight.org

Significance of the Thiazolidine Heterocyclic Scaffold in Chemical and Preclinical Biology Research

The thiazolidine ring system, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, is a cornerstone of medicinal chemistry. vnu.edu.vnnih.gov Its structural versatility and the ability to readily introduce diverse substituents at various positions have made it a "privileged scaffold" in drug discovery. nih.gov This means that the thiazolidine core is a recurring motif in a multitude of biologically active compounds.

The significance of the thiazolidine scaffold is underscored by the wide array of pharmacological activities exhibited by its derivatives. Academic research has extensively documented the following properties:

Antimicrobial Activity: Thiazolidine derivatives have shown potent activity against various bacterial and fungal strains. vnu.edu.vn

Anticancer Activity: The thiazolidine scaffold is a key component in the design of novel anticancer agents, with derivatives demonstrating the ability to suppress cell proliferation and induce apoptosis in various cancer cell lines. nih.govchemicalbook.com

Antidiabetic Activity: A prominent class of thiazolidine derivatives, the thiazolidinediones (TZDs), have been central to the management of type 2 diabetes by acting as insulin (B600854) sensitizers. pensoft.net

Anti-inflammatory and Analgesic Activity: Numerous studies have reported the anti-inflammatory and pain-relieving properties of compounds containing the thiazolidine nucleus. vnu.edu.vn

Antiviral Activity: The scaffold has been explored for the development of agents targeting various viruses. vnu.edu.vn

Anticonvulsant Activity: Certain thiazolidine derivatives have been investigated for their potential in managing seizures. vnu.edu.vn

The reactivity of the thiazolidine ring allows for the synthesis of large libraries of compounds for high-throughput screening, a critical process in modern drug discovery. The ability to modify the stereochemistry of the thiazolidine ring further expands the chemical space that can be explored, often leading to compounds with improved potency and selectivity for their biological targets.

Table 1: Selected Biological Activities of Thiazolidine Derivatives from Preclinical Research

| Biological Activity | Example of Thiazolidine Derivative Class | Key Research Findings |

|---|---|---|

| Anticancer | Thiazolidinediones (TZDs) | Suppression of tumor cell growth and induction of apoptosis in various cancer models. nih.govchemicalbook.com |

| Antidiabetic | Thiazolidinediones (e.g., Pioglitazone) | Act as agonists of PPAR-γ, leading to improved insulin sensitivity. pensoft.net |

| Antimicrobial | 4-Thiazolidinones | Exhibit broad-spectrum activity against pathogenic bacteria and fungi. vnu.edu.vn |

| Anti-inflammatory | Various thiazolidine derivatives | Reduction of inflammation in preclinical models of inflammatory diseases. vnu.edu.vn |

| Antiviral | N-substituted thiazolidines | Inhibition of viral replication in cell-based assays. vnu.edu.vn |

Current Research Landscape and Academic Imperatives for this compound Studies

The current academic research landscape for this compound itself appears to be limited. A resurgence of interest in this specific historical compound is not evident in recent scientific publications. The focus of contemporary research has largely shifted towards the broader class of thiazolidine derivatives, driven by the diverse biological activities of this scaffold.

However, several academic imperatives could justify a renewed investigation into this compound and its analogues:

Re-evaluation of Historical Drugs: There is a growing trend in pharmacology to revisit older, sometimes discontinued, drugs with modern research tools. This can uncover novel mechanisms of action or identify new therapeutic applications. A thorough preclinical re-evaluation of this compound could provide valuable insights.

Exploring Chemical Space: The specific substitution pattern of this compound (dimethyl and phenyl groups on the thiazolidine imine core) represents a distinct area of chemical space. Systematic exploration of analogues around this core structure could lead to the discovery of compounds with novel pharmacological profiles.

Understanding Structure-Activity Relationships: A detailed study of this compound and its derivatives could contribute to a deeper understanding of the structure-activity relationships (SAR) for this subclass of thiazolidines. This knowledge is crucial for the rational design of new and improved therapeutic agents.

Investigation of Anecdotal Effects: The anecdotal reports of stimulant-like effects warrant formal investigation. Understanding the pharmacological basis for these observations could reveal interactions with specific neurotransmitter systems and provide valuable information for neuropharmacology.

Structure

3D Structure of Parent

Properties

CAS No. |

21361-95-5 |

|---|---|

Molecular Formula |

C11H15ClN2S |

Molecular Weight |

242.77 g/mol |

IUPAC Name |

3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride |

InChI |

InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |

InChI Key |

NDTVIKQHNMODBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Thiadrine Hydrochloride and Analogues

Elucidation of Novel Synthetic Routes to Thiadrine Hydrochlorideacs.orgacs.org

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient routes for the construction of the thiazolidine (B150603) scaffold. These methods often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions.

Catalyst-Mediated Synthesis Protocols

Catalyst-mediated approaches have become indispensable in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Various catalysts have been employed for the synthesis of thiazolidine derivatives.

One notable example is the use of copper catalysts in one-pot, four-component reactions. For instance, the reaction of an amine, a ketone, an alkyne, and an isothiocyanate can be catalyzed by CuCl₂ to produce thiazolidin-2-imines. nih.gov The optimization of reaction conditions, such as temperature and solvent, can significantly influence the yield of the desired product. nih.gov

Another approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst for the synthesis of 1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. acs.org This method is advantageous as it can be performed at ambient temperature and in the absence of a solvent, with low catalyst loading. acs.org A proposed mechanism for this reaction involves the initial nucleophilic attack of the propargylamine (B41283) on carbon disulfide, followed by a DABCO-mediated proton abstraction and subsequent cyclization. acs.org

The following table summarizes the effect of different catalysts and conditions on the yield of thiazolidine derivatives.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| CuCl₂ | Benzylamine, Cyclohexanone, Phenylacetylene, Phenyl isothiocyanate | 110 °C, neat | 42 | nih.gov |

| DABCO (15 mol%) | Propargylamine, Carbon disulfide | 25 °C, neat, 6 h | High | acs.org |

| Mo(CO)₆ | Dipropargylated thiazolidinedione, Propargyl bromide | Acetonitrile (B52724), 90 °C, MWI | Good | beilstein-journals.org |

| [Et₃NH][HSO₄] | 1,3-Diketones, Cyanates, Ethylchloroacetate | Solvent-free | 92-98 | nih.gov |

| Gold Nanoparticles | Chloroacetic acid, Thiourea derivatives | Water | High | researchgate.net |

This table is generated based on data for analogous thiazolidine syntheses.

Green Chemistry Approaches in Thiadrine Hydrochloride Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of thiazolidine synthesis, this has led to the exploration of alternative reaction media and catalysts.

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as environmentally benign alternatives to traditional organic solvents. frontiersin.orgnih.gov For instance, a choline (B1196258) chloride and N-methylurea-based DES has been successfully used as both a solvent and a catalyst for the Knoevenagel condensation to produce thiazolidinedione derivatives, with yields ranging from 21.49% to 90.90%. frontiersin.orgnih.gov

Solvent-free synthesis is another green approach that has been applied to the production of thiazolidin-4-ones. The use of ammonium (B1175870) persulfate as a catalyst in a solvent-free cyclocondensation reaction of anilines, benzaldehydes, and thioglycolic acid at 90 °C has been reported to give high yields. nih.gov

The use of recyclable catalysts, such as silica-supported iodine and potassium carbonate, further aligns with green chemistry principles by simplifying purification and reducing waste. pharmascholars.com These solid-supported catalysts have been effectively used in the Knoevenagel condensation of thiazolidinediones. pharmascholars.com

Stereoselective Synthesis Approaches for this compound and Chiral Analoguesacs.org

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of specific enantiomers or diastereomers of this compound and its analogues is of paramount importance.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Thiazolidinethiones themselves have been employed as versatile chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) additions and alkylations, to establish multiple stereogenic centers. acs.orgnih.gov These auxiliaries can be readily prepared from β-amino alcohols and offer high levels of asymmetric induction. benthamdirect.com The successful application of these auxiliaries in the synthesis of complex molecules like apoptolidinone highlights their utility. acs.orgnih.gov After the desired stereocenter is created, the auxiliary can be cleaved and recycled.

The following table illustrates the application of chiral auxiliaries in asymmetric synthesis.

| Chiral Auxiliary | Reaction Type | Substrates | Diastereomeric/Enantiomeric Ratio | Reference |

| Thiazolidinethione | Propionate aldol additions | N-propionylthiazolidinethione, Aldehyde | High | acs.org |

| Thiazolidinethione | Glycolate alkylations | O-benzylglycolyloxazolidinone, Prenyl iodide | High | acs.org |

| Oxazolidinethiones | Aldol condensation | N-acyl oxazolidinethione, Aldehyde | High | benthamdirect.com |

This table is generated based on data for analogous thiazolidine syntheses.

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

Organocatalysis and metal-catalyzed asymmetric synthesis have revolutionized the field of stereoselective synthesis by offering efficient and environmentally friendly alternatives to chiral auxiliary-based methods.

Organocatalysis: Chiral organocatalysts derived from thiazolidine-4-carboxylic acid have been synthesized and successfully applied in direct asymmetric aldol reactions of aliphatic ketones and aromatic aldehydes under solvent-free conditions. researchgate.net These catalysts have demonstrated the ability to produce products with good diastereoselectivities (up to 91%) and enantioselectivities (up to 88%). researchgate.net In another example, quinidine (B1679956) has been used to catalyze the formal [3+2] annulation of imines and 2-mercaptoacetaldehyde to assemble substituted thiazolidines with high enantio- and diastereoselectivity. chemistryviews.org

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are powerful tools for asymmetric catalysis. For instance, iridium-catalyzed asymmetric hydrogenation of hydantoin (B18101) and thiazolidinedione-derived exocyclic alkenes using a BiphPHOX ligand has been shown to produce hydrogenated products with excellent yields and enantioselectivities. researchgate.net Similarly, rhodium complexes with chiral thiazolidine-based ligands have been used in the enantioselective hydrosilylation of ketones. acs.org Bisphosphine-catalyzed mixed double-Michael reactions have also been developed to afford chiral oxazolidines and thiazolidines in excellent yields and with high diastereoselectivities. scilit.com

The following table provides examples of organocatalytic and metal-catalyzed asymmetric syntheses of thiazolidine derivatives.

| Catalyst System | Reaction Type | Substrates | Enantiomeric/Diastereomeric Ratio | Yield (%) | Reference |

| (4R)-N-[(2S)-1-amino-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamides | Asymmetric aldol reaction | Aliphatic ketones, Arylaldehydes | up to 91% dr, up to 88% ee | up to 94 | researchgate.net |

| Quinidine | [3+2] Annulation | Imines, 2-Mercaptoacetaldehyde | High | Good | chemistryviews.org |

| Ir/BiphPHOX | Asymmetric hydrogenation | Thiazolidinedione derived exocyclic alkenes | up to >99% ee | up to 99 | researchgate.net |

| [Rh(cod)Cl]₂/Thiazolidine ligand | Hydrosilylation | Ketones | High ee | Good | acs.org |

This table is generated based on data for analogous thiazolidine syntheses.

Rational Derivatization Strategies for Thiazolidine Scaffold Modificationnih.gov

The derivatization of the thiazolidine scaffold is a key strategy for modulating the biological activity of this class of compounds. Rational design approaches are employed to introduce specific functional groups at various positions of the ring to enhance potency, selectivity, or other desirable properties.

The thiazolidine ring offers several positions for modification. For example, the nitrogen atom can be functionalized, and substituents can be introduced at positions 2, 4, and 5. The hybridization of the thiazolidinedione scaffold with other pharmacophoric scaffolds has been explored as a strategy to develop novel anticancer agents. researchgate.net

One common derivatization is the Knoevenagel condensation at the C5 position of thiazolidinediones, which allows for the introduction of a wide range of aryl or alkylidene groups. pharmascholars.com Furthermore, the synthesis of spiro-thiazolidinediones via a [2 + 2 + 2] cyclotrimerization strategy allows for the creation of complex three-dimensional structures. beilstein-journals.org These derivatization strategies provide access to a diverse chemical space, enabling the exploration of structure-activity relationships and the optimization of lead compounds. ingentaconnect.com

Design Principles for Novel Structural Analogues of Thiazolidine Derivatives

The design of novel structural analogues of thiazolidine-containing compounds is a cornerstone of medicinal chemistry, aimed at optimizing their therapeutic potential. researchgate.net The versatility of the thiazolidine scaffold allows for systematic modifications to explore and enhance biological activity. researchgate.net Key design principles revolve around pharmacophore modeling, isosteric and bioisosteric replacements, and the strategic introduction of various substituents to modulate physicochemical properties and target interactions.

A primary strategy involves identifying the core pharmacophore of a lead compound and designing analogues that retain essential features for biological activity while introducing novel structural diversity. For thiazolidine derivatives, the core scaffold itself is often a key component of the pharmacophore. Modifications are typically directed at the substituents on the nitrogen and carbon atoms of the ring. For instance, in the context of anticancer research, the design of 2-heteroarylimino-5-arylidene-4-thiazolidinone analogues has been a fruitful approach. nih.gov

Structure-activity relationship (SAR) studies guide the rational design of new analogues. researchgate.net These studies systematically alter parts of the molecule to determine which functional groups and structural features are crucial for its biological effects. For example, the introduction of different substituted benzaldehyde (B42025) moieties at the 5-position of the thiazolidine-2,4-dione ring has been explored to modulate antimicrobial and antidiabetic activities. nih.gov The insights gained from SAR studies are then used to design next-generation compounds with improved potency and selectivity. nih.gov

The following table summarizes key design considerations for novel thiazolidine analogues based on SAR data:

| Modification Position | Design Strategy | Rationale/Observed Effect | Reference |

| N-3 Position | Introduction of various aryl or alkyl groups | Influences lipophilicity and steric bulk, affecting target binding. | nih.gov |

| C-2 Position | Substitution with imino or thioxo groups | Modulates the electronic properties of the ring and potential for hydrogen bonding. | nih.gov |

| C-5 Position | Introduction of arylidene groups with diverse substituents (e.g., halogens, nitro, methoxy) | Significantly impacts biological activity by altering the shape and electronic distribution of the molecule. | nih.govacs.org |

These design principles are not static and often evolve with our understanding of the biological targets and the mechanisms of action of these compounds.

Synthesis of Substituted Thiazolidine Derivatives for Structure-Activity Exploration

The synthesis of a diverse library of substituted thiazolidine derivatives is essential for comprehensive structure-activity relationship exploration. mdpi.com Various synthetic strategies have been developed to create these compounds, often involving multicomponent reactions that allow for the efficient generation of molecular diversity.

A common and versatile method for synthesizing 5-substituted thiazolidine-2,4-diones is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of thiazolidine-2,4-dione with a substituted benzaldehyde in the presence of a catalyst. nih.gov The choice of substituted benzaldehyde is a critical step, as it directly introduces the desired diversity at the 5-position of the thiazolidine ring, which has been shown to be a key determinant of biological activity. nih.gov

Another widely employed synthetic route is the reaction of an amine, a carbonyl compound (aldehyde or ketone), and a thiol-containing carboxylic acid, such as thioglycolic acid. nih.gov This one-pot, three-component reaction is highly efficient for producing 2,3-disubstituted 4-thiazolidinones. nih.gov The variability of the starting materials allows for the creation of a large number of derivatives for SAR studies. For instance, using different aromatic or aliphatic primary amines and various substituted aldehydes provides access to a wide range of analogues. nih.gov

The following table outlines a general synthetic scheme for producing substituted thiazolidine derivatives:

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | General Reaction Type | Reference |

| Thiazolidine-2,4-dione | Substituted Benzaldehyde | - | 5-(Substituted benzylidene)thiazolidine-2,4-diones | Knoevenagel Condensation | nih.gov |

| Benzaldehyde | Substituted Aniline | Thioglycolic Acid | 2,3-Disubstituted 1,3-thiazolidin-4-ones | Multicomponent Reaction | nih.gov |

| Substituted Aromatic Aldehyde | Ethyl 3-aminopropionate hydrochloride | Mercaptoacetic acid | 4-Thiazolidinone (B1220212) derivatives | Multicomponent Reaction | nih.gov |

The characterization of these newly synthesized compounds is typically performed using a combination of spectroscopic techniques, including ¹H/¹³C-NMR, FT-IR, and Mass spectrometry, to confirm their chemical structures. nih.gov The physicochemical properties, such as molecular weight, melting point, and partition coefficient, are also determined as they are crucial for understanding the pharmacokinetic profile of the compounds. nih.gov

Theoretical and Computational Chemistry Investigations of Thiadrine Hydrochloride and Thiazolidine Systems

Quantum Chemical Studies on Thiadrine Hydrochloride Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, orbital energies, and molecular stability, which collectively determine the chemical behavior of the compound.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to model the electronic structure of molecules. researcher.life For a molecule like this compound, these calculations would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. researcher.life

DFT methods, such as those using the B3LYP functional with a 6-31G(d,p) or similar basis set, are frequently used to calculate the electronic properties of thiazolidine (B150603) derivatives. researchgate.netnih.gov Such studies typically compute thermodynamic variables and reveal that slight modifications to the thiazolidine structure can lead to significant differences in molecular stability and softness. jmchemsci.com For this compound, these calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a precise structural model. Ab initio methods, like Hartree-Fock (HF), could also be employed and the results compared with DFT to ensure a comprehensive understanding of the molecule's electronic ground state. researcher.life

The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

For thiazolidine systems, DFT calculations are used to map the electron density of the HOMO and LUMO and to calculate various global reactivity descriptors. researchgate.netnih.gov These descriptors, derived from the FMO energies, quantify different aspects of reactivity. An analysis of this compound would involve calculating these parameters to predict its chemical behavior.

Below is an illustrative table of the type of data that would be generated from such a study, with hypothetical values for this compound based on typical findings for related thiazolidine derivatives.

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov |

| Ionization Potential | IP | -EHOMO | 6.85 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | -ELUMO | 1.75 | The energy released when an electron is added to the molecule. |

| Absolute Electronegativity | χ | (IP + EA) / 2 | 4.30 | Describes the ability of the molecule to attract electrons. |

| Absolute Hardness | η | (IP - EA) / 2 | 2.55 | Measures resistance to change in electron distribution. |

| Absolute Softness | σ | 1 / η | 0.39 | The reciprocal of hardness; indicates higher reactivity. jmchemsci.com |

Conformational Analysis and Molecular Dynamics Simulations of this compound

While quantum chemical calculations describe a molecule's static state, conformational analysis and molecular dynamics (MD) simulations explore its dynamic behavior, including how its shape changes over time and how it interacts with its environment.

The thiazolidine ring is not planar and can adopt different conformations, often described as "endo" and "exo" forms or other puckered arrangements. rsc.orgnih.gov Conformational analysis, often performed using DFT, is employed to identify the most stable conformers and the energy barriers between them. nih.gov For this compound, this would involve rotating key single bonds to map the potential energy surface and identify the global minimum energy structure.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. An MD simulation of this compound in a solvent like water would reveal how the molecule tumbles and flexes, and how it forms hydrogen bonds or other interactions with surrounding solvent molecules. tandfonline.com These simulations are crucial for understanding the solvation process and the stability of the compound in a solution, which is essential for its interaction with biological systems.

The solid-state form of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability. Many hydrochloride salts of nitrogen-containing heterocycles are known to form various solid-state structures, including polymorphs (different crystal packing of the same molecule) and hydrates (where water molecules are incorporated into the crystal lattice). europeanpharmaceuticalreview.comnih.govresearchgate.net

The study of this compound would involve experimental techniques like X-ray powder diffraction (XRPD) to identify different crystalline forms. Computational methods can predict the stability of these forms. The formation of a hydrochloride salt can enhance crystallinity and thermodynamic stability. europeanpharmaceuticalreview.comacs.org Furthermore, the hygroscopicity (tendency to absorb moisture) would be a critical property to investigate, as the formation of hydrates can alter the physical properties of the material. acs.org Computational studies can model the interaction of water molecules with the crystal lattice to understand the mechanism and energetics of hydrate (B1144303) formation.

Molecular Modeling and Docking Studies of this compound Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. researchgate.net

For this compound, docking studies would be performed against the active sites of relevant biological targets. Thiazolidine derivatives are known to interact with a wide range of proteins, including kinases and receptors like PPAR-γ. nih.govmdpi.com The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding free energy (ΔG) in kcal/mol. mdpi.com

The results would identify the most likely binding pose and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and specific amino acid residues in the receptor. nih.gov To refine these findings, the most promising docked complex would often be subjected to MD simulations to assess the stability of the predicted interactions over time. tandfonline.comrsc.org

An illustrative data table from a hypothetical docking study of this compound against two potential protein targets is shown below.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A (PKA) | -8.2 | Lys72 | Hydrogen Bond |

| Val57 | Hydrophobic | ||

| Phe327 | π-π Stacking | ||

| VEGFR-2 | -7.5 | Cys919 | Hydrogen Bond mdpi.com |

| Val848 | Hydrophobic | ||

| Leu1035 | Hydrophobic |

Active Site Characterization and Binding Mode Prediction

The prediction of how a ligand binds to its protein target is a cornerstone of computational drug design. For thiazolidine derivatives, molecular docking and dynamics simulations are employed to elucidate their binding conformations within the active sites of various biological targets. These simulations help in characterizing the key interactions that stabilize the ligand-protein complex.

For instance, in the context of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, docking studies have revealed specific binding modes for thiazolidine-2,4-dione derivatives. nih.gov These studies show that the thiazolidinedione moiety can occupy a "gatekeeper" region within the ATP binding site. nih.gov The binding is often stabilized by a network of interactions, including:

Hydrogen Bonds: The carbonyl groups of the thiazolidinedione ring frequently form hydrogen bonds with crucial amino acid residues in the DFG-motif region of the kinase, such as Asp1046 and Glu885. nih.gov

Hydrophobic Interactions: Different parts of the molecule, including aromatic extensions, can form hydrophobic interactions with nonpolar residues like Val916, Val848, Leu1035, and Phe1047, anchoring the ligand in the active site. nih.gov

Salt Bridges: In some targets, like the Peroxisome Proliferator-Activated Receptor γ (PPARγ), the acidic head of the ligand can form a salt bridge with a group of polar residues, including Ser289, His323, His449, and Tyr473. nih.gov

Molecular dynamics (MD) simulations further refine these static docking poses, providing a dynamic view of the ligand-protein complex and confirming the stability of the predicted binding mode over time. nih.gov These computational approaches are critical for identifying the most probable binding conformations, which is a crucial step for subsequent free-energy calculations and lead optimization. nih.gov

Ligand-Protein Interaction Profiling (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Thiazolidinediones are well-known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are key regulators of glucose and lipid metabolism. nih.govnih.gov The PPAR family has three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.govnih.gov Thiazolidinediones, such as Rosiglitazone and Pioglitazone, are potent agonists primarily for PPARγ, which is highly expressed in adipose tissue. nih.govnih.gov

Computational studies have been essential in mapping the interactions between thiazolidinedione derivatives and the ligand-binding domain (LBD) of PPARs. Activation of PPARγ by these ligands modulates the transcription of genes involved in insulin (B600854) sensitivity and glucose uptake. nih.govmdpi.com

Key interactions between thiazolidinedione ligands and the PPARγ LBD include:

Direct Hydrogen Bonding: Thiazolidinediones typically form direct hydrogen bonds with residues in the activation function helix-12 (AF-2), which is crucial for receptor activation. researchgate.net

Water-Mediated Hydrogen Bonds: Some selective PPARγ modulators interact with the AF-2 helix through water-mediated hydrogen bonds, leading to a different conformational binding compared to traditional thiazolidinediones. researchgate.net

Subtype Selectivity: A single amino acid difference between PPAR subtypes can determine ligand selectivity. For example, a tyrosine residue in PPARα versus a histidine in PPARγ is a key determinant for the selective binding of thiazolidinedione and non-thiazolidinedione ligands. nih.gov

The detailed understanding of these interactions at an atomic level, facilitated by computational modeling, allows for the design of new PPAR agonists with improved efficacy and potentially fewer side effects. nih.gov

| Interaction Type | Interacting Ligand Group | Key Amino Acid Residues | Reference |

|---|---|---|---|

| Salt Bridge / H-Bond Network | Acidic Head Group (e.g., Carboxyl) | Ser289, His323, His449, Tyr473 | nih.gov |

| Direct Hydrogen Bond | Thiazolidinedione Ring | Residues in AF-2 Helix | researchgate.net |

| Water-Mediated H-Bond | Varies with Ligand | Residues in AF-2 Helix | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Thiazolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. derpharmachemica.com These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues. derpharmachemica.comresearchgate.net

For thiazolidine derivatives, numerous QSAR and QSPR models have been developed. researchgate.net The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological parameters: Describe the atomic connectivity and shape of the molecule.

Thermodynamic parameters: Include properties like the octanol-water partition coefficient (LogP), which relates to drug absorption. nih.gov

Electronic parameters: Describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO). scispace.com

Using statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN), an equation is derived that links these descriptors to the observed biological activity. researchgate.net

Development of Predictive Models for Preclinical Biological Activities (e.g., Anti-inflammatory, Antimicrobial)

QSAR models have been successfully developed to predict a wide range of preclinical biological activities for thiazolidine and thiazolidin-4-one derivatives. researchgate.netnih.gov This scaffold is known to be associated with diverse pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. researchgate.netnih.govnih.gov

Antimicrobial Activity: QSAR studies on thiazolidinone derivatives have shown that their antimicrobial activity is often governed by a combination of topological, electronic, and lipophilic parameters. derpharmachemica.comresearchgate.net For example, models have indicated that Kier's third-order alpha shape index (a topological descriptor) and the log of the octanol-water partition coefficient (log P) are significant factors influencing antimicrobial potency. derpharmachemica.com Such models help in designing new derivatives with potentially enhanced activity against various bacterial and fungal strains. nih.gov

Anti-inflammatory Activity: Thiazolidinone derivatives have been synthesized and screened for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net QSAR models can help identify the structural features that contribute to this inhibitory activity, guiding the development of more effective anti-inflammatory agents.

Antitubercular Activity: A QSAR model for thiazolidine-4-one derivatives against Mycobacterium tuberculosis found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. tandfonline.com This suggests that increasing these properties in new analogues could lead to more potent antitubercular agents.

| Predicted Activity | Key Descriptor Types | Modeling Technique | Reference |

|---|---|---|---|

| Antimalarial | Electronic, Thermodynamic | MLR, ANN | researchgate.net |

| Antihyperglycemic | Thermodynamic, Topological, Charge-dependent | MLR | nih.gov |

| Antitubercular | MLFER, Electrostatic, Surface Area | MLR | tandfonline.com |

| Antimicrobial | Topological, Lipophilic, Electronic | Hansch Analysis | derpharmachemica.comresearchgate.net |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a 3D query to search for new, structurally diverse compounds that can bind to the same target. ijrpas.com

For thiazolidine systems, pharmacophore models have been crucial in designing novel inhibitors for various targets. For instance, in the design of VEGFR-2 inhibitors, a key pharmacophore model identified several essential features:

Heteroaromatic Moiety: Binds to the hinge region of the ATP binding site (e.g., interacting with Cys919). nih.gov

Spacer Group: Occupies the gatekeeper region of the receptor. The thiazolidine-2,4-dione moiety itself has been used for this purpose. nih.gov

Hydrogen-Bonding Moiety: A pharmacophore group capable of forming hydrogen bonds with key residues like Glu885 and Asp1046 in the DFG domain. nih.gov

Terminal Hydrophobic Group: Occupies an allosteric hydrophobic pocket. nih.gov

Pharmacophore modeling can also suggest that for a compound to show good activity, it should possess a certain number of aromatic groups and hydrogen bond acceptors. ijaresm.com This approach, which focuses on synthesizing molecules based on key pharmacophoric features, can be more efficient than traditional structure-activity relationship (SAR) studies, potentially leading to promising results with fewer synthesized compounds. nih.gov

In Silico Screening and Virtual Library Design for Novel Thiazolidine Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. ijrpas.com This method is a natural extension of molecular docking and pharmacophore-based searches, allowing for the automated assessment of vast compound libraries. ijrpas.com

For thiazolidine systems, virtual screening has been instrumental in discovering promising new scaffolds for various diseases, including diabetes and cancer. ijrpas.comnih.gov The process often begins with the creation of a virtual combinatorial library, where a core scaffold, such as thiazole (B1198619) or thiazolidinedione, is decorated with a variety of substituents. mdpi.comresearchgate.net

The workflow typically involves:

Library Design: A virtual library of novel thiazolidine analogues is designed. This can involve modifying existing known ligands or combining different chemical fragments. mdpi.comresearchgate.net

Screening: The library is screened against a specific protein target using methods like molecular docking or by filtering based on a pharmacophore model. ijrpas.comexcli.de

Prioritization: Compounds are ranked based on their docking scores, binding energy calculations, or fit to the pharmacophore model. ijrpas.comexcli.de

Synthesis and Testing: The top-ranked virtual hits are then selected for chemical synthesis and subsequent in vitro biological evaluation to validate the computational predictions. ijrpas.comnih.gov

This approach has successfully led to the identification of new thiazolidine-2,4-dione derivatives as potent VEGFR-2 inhibitors and new thiazolidine derivatives as potential antidiabetic agents targeting PPAR-γ. nih.govexcli.de By leveraging computational power, in silico screening and library design significantly accelerate the early stages of the drug discovery process.

Mechanistic Investigations of Thiadrine Hydrochloride and Thiazolidine Derivatives in Preclinical Biological Models

Molecular Target Elucidation and Interaction Profiling in Cell-Free Systems

Information regarding the direct molecular targets of Thiadrine hydrochloride is not extensively detailed in current scientific literature. Elucidation of its binding partners and interaction profiles in cell-free systems is a crucial area for future research to understand its pharmacological effects.

Biochemical Pathway Modulation Studies in In Vitro Models

Studies specifically detailing the modulation of biochemical pathways by this compound in in vitro models have not been widely published.

Enzyme Inhibition/Activation Assays

There is a lack of specific data from enzyme inhibition or activation assays for this compound. This information is critical for identifying the direct enzymatic machinery affected by the compound and for understanding its mechanism of action.

Receptor Binding and Activation Studies

Cellular Response and Signaling Pathway Analysis in Cell Line Models

Comprehensive analyses of cellular responses and the modulation of signaling pathways induced by this compound in various cell line models are not well-documented.

Gene Expression Profiling and Proteomic Analysis

No specific gene expression profiling or proteomic analysis data for cells treated with this compound could be identified in a review of available literature. These analyses would provide a broad-spectrum view of the cellular changes induced by the compound.

Cellular Uptake and Subcellular Localization Studies

Investigations into the cellular uptake mechanisms and the subsequent subcellular localization of this compound have not been reported. Understanding how the compound enters cells and where it accumulates is fundamental to deciphering its biological activity.

Elucidation of Pharmacological Actions in Non-Human In Vivo Systems

The in vivo pharmacological actions of thiazolidine (B150603) derivatives have been explored in various non-human biological systems, revealing complex mechanisms of action. These studies are crucial for understanding the therapeutic potential of this class of compounds in a whole-organism context, providing insights into their interactions with physiological and pathological processes.

Animal models have been instrumental in elucidating the mechanisms through which thiazolidine derivatives exert their effects, particularly in the realms of inflammation and microbial pathogenesis.

Inflammatory Pathways:

Thiazolidine derivatives have demonstrated significant anti-inflammatory properties in various animal models. These effects are often mediated through the modulation of key inflammatory pathways. For instance, in a mouse model of inflammatory pain induced by carrageenan, certain thiazolidine derivatives have been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in the spinal cord. This suggests a mechanism that involves the attenuation of central sensitization to inflammatory stimuli.

Furthermore, some 4-thiazolidinone (B1220212) derivatives have been investigated for their impact on gut microbiota and its subsequent effect on inflammation. In a rat model of adjuvant-induced arthritis, a novel 4-thiazolidinone derivative, Les-6490, was found to modulate the gut microbial composition. This modulation was associated with an increase in anti-inflammatory microorganisms, suggesting an indirect anti-inflammatory effect mediated by the gut microbiome nih.gov. This highlights a novel mechanism by which thiazolidine derivatives can influence systemic inflammation.

Studies on other thiazolidinone derivatives have shown protection against lipopolysaccharide (LPS)-induced septic death in mouse models, indicating a potent ability to suppress overwhelming inflammatory responses nih.gov. The underlying mechanism is believed to involve the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and IL-6 nih.gov.

Interactive Data Table: Effects of Thiazolidine Derivatives on Inflammatory Markers in Animal Models

| Compound/Derivative | Animal Model | Inflammatory Marker | Outcome |

| Thiazolidinone Derivative 12d | Mouse (LPS-induced sepsis) | Survival Rate | Significantly increased |

| Thiazolidinone Derivative 12d | Mouse (LPS-stimulated) | TNF-α, IL-6 | Dose-dependent inhibition of release |

| 4-Thiazolidinone (Les-6490) | Rat (Adjuvant-induced arthritis) | Gut Microbiota | Increase in anti-inflammatory bacteria |

Microbial Pathogen Modulation:

In addition to their anti-inflammatory effects, thiazolidine derivatives have been investigated for their ability to modulate microbial pathogens in vivo. A notable example is the evaluation of a thiazolidinone derivative (TD-H2-A) in a mouse skin infection model with Staphylococcus aureus. The compound demonstrated a significant bactericidal effect, reducing the bacterial load in the infected tissue nih.gov. This suggests a direct antimicrobial action in a living host.

The mechanism of action for the antimicrobial effects of thiazolidine derivatives is an active area of research. Some studies suggest that these compounds may interfere with bacterial biofilm formation, which is a critical virulence factor for many pathogens nih.gov. For example, the expression of genes related to biofilm formation in S. aureus was significantly decreased after treatment with a thiazolidinone derivative nih.gov.

Furthermore, the potential for these compounds to combat antibiotic-resistant strains is of significant interest. Some thiazole (B1198619) analogues have shown in vivo potency against S. pneumoniae in a mouse model of pneumonia, suggesting their utility in treating infections caused by clinically relevant pathogens nih.gov.

Interactive Data Table: In Vivo Antimicrobial Activity of Thiazolidinone Derivatives

| Compound/Derivative | Animal Model | Pathogen | Key Finding |

| Thiazolidinone Derivative (TD-H2-A) | Mouse (Skin infection) | Staphylococcus aureus | Good bactericidal effect |

| Thiazole Analogue | Mouse (Pneumonia) | Streptococcus pneumoniae | Improved in vivo potency |

Ex Vivo Analysis of Tissue and Organ Responses

Ex vivo studies, where tissues and organs are examined outside the organism after in vivo treatment, provide a bridge between systemic responses and cellular mechanisms. For thiazolidine derivatives, ex vivo analyses have been particularly insightful in understanding their metabolic effects.

In studies involving diabetic rats treated with 1,3-thiazolidine-2,4-dione derivatives, ex vivo analysis of blood and hepatic tissue revealed significant pharmacological responses nih.govnih.govsemanticscholar.org. For example, after 21 days of treatment, plasma glucose levels were significantly reduced in the treated diabetic group compared to the untreated group nih.govnih.govsemanticscholar.org.

Ex vivo analysis of liver tissue from these animals also demonstrated an impact on antioxidant activity. The levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, were significantly lower in the hepatic tissue of diabetic rats treated with certain thiazolidinedione derivatives compared to untreated diabetic rats nih.gov. This suggests that these compounds may exert a protective effect by mitigating oxidative damage in target organs.

The direct action of thiazolidinediones on peripheral tissues has also been a subject of investigation. While much of their glucose-lowering effect is attributed to actions on adipose tissue, studies in lipoatrophic animal models suggest a direct and significant action on other tissues, most likely skeletal muscle, to improve insulin (B600854) sensitivity jci.org. Ex vivo studies on isolated tissues from treated animals are crucial to confirm and further elucidate these direct effects.

Interactive Data Table: Ex Vivo Effects of Thiazolidinedione Derivatives in a Diabetic Rat Model

| Analyte/Parameter | Tissue/Fluid | Outcome in Treated Diabetic Rats |

| Plasma Glucose | Plasma | Significant decrease |

| Triglycerides | Plasma | Significant decrease |

| Thiobarbituric Acid Reactive Substances (TBARS) | Hepatic Tissue | Significantly lower levels |

Advanced Analytical Characterization and Method Development for Thiadrine Hydrochloride Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of Thiadrine hydrochloride. These techniques provide detailed information on the atomic composition, connectivity, and conformational arrangement of the molecule, as well as serving as powerful tools for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms in the molecule. The chemical shift (δ) of each proton provides insight into its electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons. For a pyrrolidine (B122466) or thiazolidine (B150603) ring structure, characteristic signals for methylene (B1212753) (CH₂) protons would be expected, with their chemical shifts influenced by adjacent heteroatoms (nitrogen and sulfur). mdpi.com The N-H proton of the secondary amine, particularly after protonation to form the hydrochloride salt, would also produce a distinct signal.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count. The chemical shifts are indicative of the carbon's hybridization and bonding environment (e.g., C-N, C-S, C-C).

Solid-State NMR (SSNMR): For the hydrochloride salt form, solid-state NMR can be particularly valuable. Techniques like ³⁵Cl SSNMR are highly sensitive to the local hydrogen-bonding environment of the chloride ion, making it an excellent tool for characterizing the solid-state structure and identifying different polymorphic forms of the hydrochloride salt. researchgate.netrsc.orgnih.gov

A summary of hypothetical NMR data for a thiazolidine derivative is presented below.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment Example |

| ¹H | 3.0 - 4.5 | Singlet or Multiplet | Methylene protons (SCH₂) on the thiazolidine ring mdpi.com |

| ¹H | 8.0 - 9.0 | Singlet | Imine proton (CH=N) if present mdpi.com |

| ¹H | 9.5 - 12.0 | Broad Singlet | Amine/Amide proton (N-H) mdpi.com |

| ¹³C | 30 - 60 | - | Aliphatic carbons in the ring (e.g., SCH₂) |

| ¹³C | 160 - 180 | - | Carbonyl or Thione carbon (C=O / C=S) |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of Thiadrine and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a highly sensitive and selective method for both qualitative and quantitative analysis. jddtonline.info

Identification: LC-MS allows for the separation of Thiadrine from impurities or other components in a research sample. The mass spectrometer then provides the molecular weight of the eluting compound, confirming its identity. Fragmentation analysis (MS/MS), where a specific parent ion is isolated and fragmented, generates a unique "fingerprint" spectrum of daughter ions that is characteristic of the molecule's structure. This provides an exceptionally high degree of confidence in the identification. youtube.com

Quantification: For quantitative studies, tandem mass spectrometry (LC-MS/MS) is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this approach, the instrument is set to detect one or more specific fragmentation transitions (parent ion → daughter ion) unique to Thiadrine. This method offers outstanding selectivity and sensitivity, allowing for the accurate quantification of the compound in complex biological or chemical matrices, even at very low concentrations. nih.govyoutube.com The use of a stable isotope-labeled internal standard is common practice to ensure the highest accuracy and precision.

IR and UV-Vis spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). scholarsresearchlibrary.com Key functional groups expected in a Thiadrine structure would produce characteristic absorption bands, confirming their presence. This technique is particularly useful for verifying the synthesis and integrity of the compound. sciencescholar.usresearchgate.net

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretch | 3300 - 3500 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (if present) | Stretch | 1650 - 1750 |

| C=N (if present) | Stretch | 1600 - 1690 |

| C-N | Stretch | 1000 - 1350 |

| C-S | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. libretexts.org This absorption is due to electronic transitions within the molecule, and the wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present. While not providing as much structural detail as NMR or IR, UV-Vis is an invaluable tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship forms the basis for many quantitative assays and is crucial for determining the detector wavelength in HPLC analysis. nih.gov

Chromatographic Techniques for Separation, Purity, and Quantification in Research Samples

Chromatography is the primary method for separating this compound from impurities, byproducts, or other components in a mixture. This separation is essential for assessing purity and for accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound. wjpmr.com Developing a robust HPLC method is critical for routine quality control and quantitative analysis.

The method development process typically involves:

Column Selection: A reversed-phase column (e.g., C18, C8) is commonly the first choice for separating moderately polar organic compounds. The choice depends on the specific polarity of the Thiadrine molecule.

Mobile Phase Optimization: The mobile phase usually consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The ratio of these solvents is adjusted to achieve the desired retention time and separation from impurities. rjpbcs.com For a hydrochloride salt, controlling the pH of the mobile phase is crucial to ensure good peak shape and reproducibility.

Detector Selection: A UV-Vis or Photodiode Array (PDA) detector is most commonly used, with the detection wavelength set at the λmax determined from UV-Vis spectroscopy to maximize sensitivity. researchgate.net

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines. This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure the method is reliable and fit for its intended purpose. mdpi.com

| Parameter | Description | Typical Condition |

| Column | Stationary Phase | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Solvents | Acetonitrile : Ammonium (B1175870) Formate Buffer (pH adjusted) rjpbcs.com |

| Elution | Mode | Isocratic or Gradient |

| Flow Rate | Speed of mobile phase | 1.0 mL/min researchgate.net |

| Detection | Wavelength | Set at λmax (e.g., 220 nm) rjpbcs.com |

| Injection Volume | Sample Amount | 10 - 20 µL |

Gas Chromatography (GC) is a powerful separation technique primarily suited for compounds that are volatile or can be made volatile. oregonstate.edu Since this compound is a salt, it is inherently non-volatile and cannot be directly analyzed by GC.

However, GC can be applied in two main ways in the context of this compound research:

Analysis of Volatile Derivatives: The Thiadrine free base could potentially be derivatized with a reagent to create a more volatile and thermally stable compound. This derivative could then be analyzed by GC. This approach is less common than HPLC but can be useful in specific research applications.

Residual Solvent Analysis: A critical application of GC in pharmaceutical analysis is the quantification of residual organic solvents that may be present from the synthesis and purification process. nih.gov Headspace GC is the standard technique for this analysis. A sample of the this compound solid is dissolved in a suitable high-boiling solvent in a sealed vial, heated to drive the volatile residual solvents into the headspace (the gas phase above the liquid), and an aliquot of this gas is injected into the GC for separation and quantification. ijpsonline.com This is a crucial test to ensure the purity and quality of the compound.

Crystallographic Form Characterization and Solid-State Analysis using Advanced Techniques (e.g., X-ray Diffraction, Solid-State NMR)

The solid-state properties of an active pharmaceutical ingredient (API) such as this compound are critical as they can influence its stability, solubility, and bioavailability. Characterizing the crystalline form is therefore a fundamental aspect of its development. Advanced analytical techniques like X-ray Diffraction (XRD) and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy are indispensable tools for this purpose, providing detailed information about the crystallographic structure and molecular-level environment of the compound.

X-ray Diffraction (XRD) analysis is a primary technique for identifying the crystalline structure of a material. Powder X-ray Diffraction (PXRD) is particularly useful for distinguishing between different polymorphic forms, which are different crystalline arrangements of the same chemical entity. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at particular angles (2θ), which correspond to the spacing between crystal lattice planes.

In a hypothetical analysis of a crystalline batch of this compound, the PXRD pattern would be recorded and the characteristic peaks identified. These peaks serve as a fingerprint for that specific crystalline form.

Hypothetical Powder X-ray Diffraction Peak Data for this compound (Form I)

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 65 |

| 12.7 | 6.96 | 80 |

| 15.3 | 5.79 | 100 |

| 18.9 | 4.69 | 75 |

| 21.1 | 4.21 | 90 |

| 24.5 | 3.63 | 50 |

Note: This table is for illustrative purposes and represents the type of data obtained from a PXRD analysis.

Solid-State NMR (ssNMR) spectroscopy offers complementary information to XRD by probing the local chemical environment of specific nuclei within the solid material. For a hydrochloride salt, ³⁵Cl ssNMR is exceptionally powerful. The chlorine nucleus is highly sensitive to its immediate surroundings, including the nature and geometry of hydrogen bonds involving the chloride ion. Consequently, different polymorphic forms of this compound would be expected to produce distinct ³⁵Cl ssNMR spectra. The key parameters derived from these spectra are the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ), which are highly sensitive to the electronic environment around the chlorine nucleus.

A comprehensive solid-state characterization of this compound would involve acquiring and interpreting these ssNMR data to complement the long-range order information from XRD.

Illustrative Solid-State NMR Parameters for a Hypothetical this compound Polymorph

| Nucleus | Quadrupolar Coupling Constant (Cq) (MHz) | Asymmetry Parameter (ηQ) |

|---|

Note: This table contains hypothetical data to illustrate the parameters obtained from a solid-state NMR analysis.

Together, these advanced techniques provide a robust framework for the comprehensive characterization of the solid-state forms of this compound, which is essential for ensuring the consistency and quality of the API.

Development and Validation of Analytical Methods for Quantification in Preclinical Biological Matrices

The development and validation of reliable bioanalytical methods are critical for the quantitative determination of drugs and their metabolites in biological fluids. Such methods are essential for preclinical studies, including pharmacokinetic and toxicokinetic evaluations. For this compound, a sensitive and selective method for its quantification in biological matrices such as rat or dog plasma would be required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its high sensitivity, specificity, and throughput.

The development of an LC-MS/MS method for this compound would involve several stages:

Optimization of Mass Spectrometric Conditions: This includes selecting an appropriate ionization mode (e.g., Electrospray Ionization - ESI) and optimizing the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both this compound and a suitable internal standard.

Development of Chromatographic Separation: A reverse-phase HPLC or UHPLC method would be developed to achieve a sharp peak shape for this compound and to separate it from endogenous matrix components that could cause interference.

Sample Preparation: A robust procedure for extracting this compound from the plasma matrix, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would be established to ensure high and reproducible recovery.

Once the method is developed, it must undergo a full validation process in accordance with regulatory guidelines to demonstrate its suitability for its intended purpose. The validation would assess several key parameters:

Summary of Bioanalytical Method Validation Parameters for this compound in Plasma

| Validation Parameter | Description | Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |

| Matrix Effect | The effect of matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤15%. |

| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

Note: The acceptance criteria listed in this table are based on general regulatory guidance for bioanalytical method validation.

The successful development and validation of such an analytical method would enable the reliable quantification of this compound in preclinical samples, thereby providing crucial data to support its development.

Challenges, Research Gaps, and Future Directions in Thiadrine Hydrochloride and Thiazolidine Research

Advancements in Asymmetric Synthesis and High-Throughput Derivatization

A significant challenge in the development of thiazolidine-based drugs is the efficient and stereoselective synthesis of chiral molecules. Many biologically active thiazolidine (B150603) derivatives possess chiral centers, and their enantiomers often exhibit different pharmacological and toxicological profiles. Recent advancements in asymmetric synthesis, including the use of chiral auxiliaries and organocatalysis, have shown promise in producing enantiomerically pure thiazolidinones. mdpi.comnih.gov Microwave-assisted synthesis has also emerged as a valuable technique for accelerating reaction times and improving yields of chiral thiazolidine-2-thiones. researchgate.net

However, the development of robust and scalable asymmetric synthetic methods for a wide range of thiazolidine derivatives, including potentially Thiadrine hydrochloride, remains an active area of research. Future efforts should focus on creating more efficient and versatile catalytic systems that can be applied to diverse substrates.

Furthermore, the exploration of the vast chemical space around the thiazolidine scaffold necessitates the development of high-throughput derivatization techniques. researchgate.net Traditional synthetic methods are often time-consuming and not amenable to the rapid generation of large compound libraries for screening. High-throughput experimentation (HTE) offers a solution by running multiple reactions in parallel, thereby accelerating the discovery and optimization of new drug candidates. acs.org The integration of automated synthesis platforms with high-throughput screening methods will be instrumental in identifying novel thiazolidine derivatives with improved therapeutic properties.

Deeper Integration of Multi-Omics Data for Mechanistic Understanding

A comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound and other thiazolidine derivatives is essential for their rational design and clinical application. The advent of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to gain a holistic view of cellular responses to these compounds. divingintogeneticsandgenomics.com

Integrating these complex datasets can help elucidate the intricate interplay of biological molecules and pathways affected by thiazolidine-based drugs. nih.govnashbio.com For instance, multi-omics analysis can identify novel drug targets, uncover mechanisms of drug resistance, and reveal potential biomarkers for predicting patient response. cmbio.io While the application of multi-omics approaches in toxicology is growing, there is a need for more studies focused specifically on understanding the systemic effects of thiazolidine compounds. nih.gov Future research should leverage multi-omics data to build comprehensive models of drug action, leading to a more profound mechanistic understanding that can guide the development of next-generation therapies.

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling has become an indispensable tool in modern drug discovery, offering the potential to predict the biological activity of compounds and guide synthetic efforts. For thiazolidine derivatives, quantitative structure-activity relationship (QSAR) studies and molecular docking have been widely used to identify key structural features responsible for their therapeutic effects. nih.gov These models help in understanding the interactions between thiazolidinone derivatives and their biological targets. researchgate.net

However, the predictive power of current computational models can be limited by the complexity of biological systems and the quality of available data. There is a continuous need to refine these models by incorporating more sophisticated algorithms, larger and more diverse datasets, and by integrating multi-omics data. The development of advanced computational methods, such as machine learning and artificial intelligence, holds the promise of creating more accurate and predictive models for thiazolidine bioactivity. jmchemsci.com Enhanced predictive models will not only accelerate the discovery of new lead compounds but also aid in the optimization of existing ones, ultimately reducing the time and cost of drug development.

Exploration of Novel Biological Targets and Therapeutic Pathways for Thiazolidine Scaffolds

The thiazolidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Thiazolidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov This versatility suggests that the therapeutic potential of the thiazolidine scaffold is far from being fully exploited.

A key future direction is the systematic exploration of novel biological targets and therapeutic pathways for thiazolidine-based compounds. This can be achieved through a combination of high-throughput screening of diverse chemical libraries, computational target prediction, and detailed mechanistic studies. nih.govhilarispublisher.com Identifying new molecular targets will open up avenues for developing thiazolidine derivatives for a wider range of diseases. Furthermore, understanding the intricate signaling pathways modulated by these compounds will provide a deeper insight into their mechanisms of action and may reveal opportunities for combination therapies. researchgate.net

Development of Sustainable and Scalable Synthetic Processes for this compound

The translation of a promising drug candidate from the laboratory to the clinic requires the development of a synthetic process that is not only efficient but also sustainable and scalable. For this compound and other thiazolidine-based drugs, this presents a significant challenge. Many traditional synthetic methods for heterocyclic compounds involve harsh reaction conditions, toxic reagents, and generate significant chemical waste. hilarispublisher.com

There is a growing emphasis on the principles of green chemistry in pharmaceutical manufacturing to develop more environmentally friendly processes. hilarispublisher.com This includes the use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste. Future research should focus on developing sustainable and scalable synthetic routes for the thiazolidine core and its derivatives. This may involve exploring novel catalytic systems, flow chemistry techniques, and biocatalytic methods. The development of such processes will be crucial for the economically viable and environmentally responsible production of this compound and other important thiazolidine-based medicines.

Q & A

Q. What analytical methods are recommended for quantifying Thiadrine hydrochloride in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is a robust approach. Key parameters include:

- Column : Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size)

- Mobile phase : A mixture of phosphate buffer (pH ~3.0) and methanol (70:30 ratio)

- Detection wavelength : Optimized between 200–210 nm for maximum sensitivity .

- Validation : Ensure linearity (e.g., 1–10 µg/mL range), recovery rates (98–102%), and precision (RSD <2%) using spiked samples.

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

Methodological Answer: Convergent synthesis strategies are preferred. A typical protocol involves:

- Step 1 : Thioether formation via nucleophilic substitution between a thiol precursor and a halogenated intermediate.

- Step 2 : Salt formation using hydrochloric acid in anhydrous ethanol, followed by recrystallization for purity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and TLC monitoring (Rf = 0.3–0.5) to isolate intermediates .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by:

- Temperature/humidity : Store samples at 40°C ± 2°C/75% RH ± 5% for 6 months.

- Light exposure : Use ICH Q1B guidelines with UV-vis spectroscopy to detect photodegradation.

- Analytical checks : Monitor potency (HPLC), impurity profiles, and hygroscopicity monthly .

Advanced Research Questions

Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement factorial design of experiments (DoE) to identify critical parameters:

- Variables : Reaction temperature, solvent polarity, and stoichiometric ratios.

- Response surface methodology : Use software (e.g., Minitab) to model interactions and determine optimal conditions.

- Validation : Replicate optimized batches (n=3) and compare yields/purity using ANOVA (p < 0.05 threshold) .

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data for this compound?

Methodological Answer: Systematically evaluate confounding factors:

- Pharmacokinetics : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays).

- Dosing regimens : Adjust in vivo studies to match effective in vitro concentrations, accounting for bioavailability.

- Control groups : Include sham-treated cohorts to isolate compound-specific effects .

Q. How should researchers validate novel this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Follow a tiered validation protocol:

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacodynamic studies?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC50/Emax values.

- Data normalization : Express responses as % of positive control (e.g., 100% = maximal agonist effect).

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.

- Software : Prism or R packages (drc, ggplot2) for curve fitting and visualization .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound bioassay protocols?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Q. What criteria should guide the selection of reference standards for comparative this compound studies?

Methodological Answer: Prioritize standards with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products